molecular formula C11H10Cl2N2O2S B5055754 1-(2,4-dichloro-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole

1-(2,4-dichloro-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole

Cat. No.: B5055754
M. Wt: 305.2 g/mol
InChI Key: QHTGVPJSBRKSIP-UHFFFAOYSA-N
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Description

1-(2,4-dichloro-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a dichloromethylbenzene ring and an imidazole ring

Preparation Methods

The synthesis of 1-(2,4-dichloro-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 4-methyl-1H-imidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques and equipment to optimize yield and purity.

Chemical Reactions Analysis

1-(2,4-dichloro-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-dichloro-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group and the imidazole ring play crucial roles in its activity, allowing it to interact with enzymes, receptors, and other biological molecules. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

1-(2,4-dichloro-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole can be compared with other similar compounds, such as:

    1-(2,4-dichloro-3-methylbenzenesulfonyl)-2-methyl-1H-imidazole: This compound has a similar structure but with a different substitution pattern on the imidazole ring.

    1-(2,4-dichloro-3-methylbenzenesulfonyl)-4-methylpiperazine: This compound features a piperazine ring instead of an imidazole ring. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c1-7-5-15(6-14-7)18(16,17)10-4-3-9(12)8(2)11(10)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTGVPJSBRKSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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